4-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
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Overview
Description
4-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as difluoromethyl, pyrimidinyl, methoxyphenyl, and quinolinecarboxamide
Preparation Methods
The synthesis of 4-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the difluoromethyl pyrimidinyl derivative, followed by the introduction of the methoxyphenyl group through a series of coupling reactions. The final steps involve the formation of the quinolinecarboxamide core and the introduction of the pyridyl group. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions to form corresponding quinones.
Reduction: The quinolinecarboxamide core can be reduced to form different derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the quinolinecarboxamide core can interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, 4-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
- 4-(Difluoromethyl)-6-methyl-2-pyrimidinyl derivatives
- Methoxyphenyl-substituted quinolines
- Pyridyl-substituted carboxamides These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties.
Properties
Molecular Formula |
C33H35F2N5O3S |
---|---|
Molecular Weight |
619.7g/mol |
IUPAC Name |
4-[3-[[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanylmethyl]-4-methoxyphenyl]-2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C33H35F2N5O3S/c1-17-7-10-26(36-15-17)40-31(42)27-19(3)38-23-13-33(4,5)14-24(41)29(23)28(27)20-8-9-25(43-6)21(12-20)16-44-32-37-18(2)11-22(39-32)30(34)35/h7-12,15,28,30,38H,13-14,16H2,1-6H3,(H,36,40,42) |
InChI Key |
HEGZDHXSJVILOC-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)CSC5=NC(=CC(=N5)C(F)F)C)C(=O)CC(C3)(C)C)C |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)CSC5=NC(=CC(=N5)C(F)F)C)C(=O)CC(C3)(C)C)C |
Origin of Product |
United States |
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